2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)- is a chemical compound with the molecular formula C₁₄H₁₂N₂OS. This compound is known for its unique structure, which combines a pyridine ring with a benzo[b]thiophene moiety through a methoxy linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)- typically involves the reaction of 2-pyridinamine with a benzo[b]thiophene derivative. One common method includes the use of a methoxy group as a linker between the two moieties. The reaction conditions often require a catalyst and a controlled environment to ensure the proper formation of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)- involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects through modulation of enzyme activity and receptor binding. The exact molecular targets and pathways involved are subjects of active research.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinamine: A simpler analog without the benzo[b]thiophene moiety.
3-(Benzo[b]thien-3-ylmethoxy)-2-pyridinecarboxylic acid: A related compound with a carboxylic acid group.
Benzo[b]thiophene derivatives: Compounds with similar structures but different functional groups.
Uniqueness
2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)- is unique due to its specific combination of a pyridine ring and a benzo[b]thiophene moiety linked by a methoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
642084-30-8 |
---|---|
Molecular Formula |
C14H12N2OS |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
3-(1-benzothiophen-3-ylmethoxy)pyridin-2-amine |
InChI |
InChI=1S/C14H12N2OS/c15-14-12(5-3-7-16-14)17-8-10-9-18-13-6-2-1-4-11(10)13/h1-7,9H,8H2,(H2,15,16) |
InChI Key |
ZSARFUOFCBTVSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)COC3=C(N=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.